Omeprazole sulfone-d3 is a stable isotope-labeled derivative of omeprazole, primarily utilized in pharmacokinetic studies and metabolite profiling. Omeprazole itself is a widely used proton pump inhibitor that reduces gastric acid secretion, and its sulfone metabolite plays a significant role in understanding the drug's metabolism and efficacy. The compound is classified as a pharmaceutical metabolite, specifically a sulfone derivative of the benzimidazole class.
Omeprazole sulfone-d3 is synthesized from omeprazole thioether through various chemical reactions. It falls under the classification of pharmaceutical intermediates and is particularly relevant in the study of drug metabolism. Its stable isotope labeling with deuterium enhances its utility in analytical chemistry, particularly in mass spectrometry techniques for tracking metabolic pathways.
The synthesis of omeprazole sulfone-d3 involves several steps:
Omeprazole sulfone-d3 has a complex molecular structure characterized by:
The incorporation of deuterium atoms (D) in place of hydrogen atoms enhances its stability and provides distinct mass characteristics useful for analytical detection.
Omeprazole sulfone-d3 can undergo various chemical reactions typical of sulfone compounds:
These reactions are essential for understanding its behavior in biological systems and how it interacts with other compounds .
Omeprazole sulfone-d3 has several scientific applications:
Omeprazole sulfone-d3 (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-d3 sulfone) is a deuterium-labeled isotopologue of the primary metabolite omeprazole sulfone. Its biosynthesis occurs predominantly via cytochrome P450 (CYP)-mediated sulfoxidation, with CYP3A4 serving as the principal catalyst. This enzyme facilitates the insertion of an oxygen atom at the sulfinyl sulfur of omeprazole, converting it to a sulfone group through a two-step oxidation process [1] [4]. The deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring (C₁₇H₁₃D₃N₃O₄S) create a kinetic isotope effect (KIE) that marginally attenuates oxidative metabolism—measured at 5–8% reduced clearance compared to non-deuterated analogs [5] [6]. This isotopic substitution enhances metabolic stability without altering substrate specificity, making omeprazole sulfone-d3 an essential tracer for elucidating proton-pump inhibitor biotransformation networks [2].
Table 1: Catalytic Parameters for Omeprazole Sulfonation by Cytochrome P450 Enzymes
Enzyme | kcat (min⁻¹) | Km (μM) | Deuterium Isotope Effect (KIE) |
---|---|---|---|
CYP3A4 | 0.42 ± 0.05 | 18.3 ± 2.1 | 1.07 |
CYP2C19 | 0.08 ± 0.01 | 9.7 ± 1.3 | 1.12 |
Cytochrome P450 2C19 and cytochrome P450 3A4 exhibit divergent catalytic behaviors toward omeprazole and its deuterated analog. Cytochrome P450 3A4 demonstrates a 5.2-fold higher catalytic efficiency (kcat/Km) for sulfone formation compared to cytochrome P450 2C19, attributable to its larger active site accommodating bulkier substrates [1] [4]. Density functional theory simulations reveal cytochrome P450 2C19 preferentially hydroxylates R-omeprazole (activation barrier: 15.7 kcal/mol), while cytochrome P450 3A4 favors S-omeprazole sulfoxidation (barrier: 9.9 kcal/mol) [4]. This enantioselectivity persists in omeprazole sulfone-d3 metabolism, where deuterium labeling does not alter stereochemical preferences.
Notably, omeprazole sulfone-d3 itself modulates cytochrome P450 activity:
Stable isotope co-administration strategies enable precise discrimination of omeprazole sulfone-d3 from endogenous compounds in complex matrices. The established protocol involves concurrent dosing of omeprazole and D3-omeprazole (1:1 ratio), leveraging their fixed 3 Da mass difference for liquid chromatography–quadrupole time-of-flight mass spectrometry detection [6] [9]. This approach identified 17 metabolites in murine models, with omeprazole sulfone-d3 detected at m/z 346.1082 (protonated molecule; Δ = +3.023 Da vs unlabeled) and characteristic fragment ions at m/z 198.0589 (C10H8D3N2O+) [6].
Table 2: Mass Spectrometric Signatures of Omeprazole sulfone-d3 and Key Metabolites
Compound | Protonated Mass (m/z) | Mass Error (ppm) | Fragmentation Pattern |
---|---|---|---|
Omeprazole sulfone-d3 | 346.1082 | <2 | 198.0589 [C10H8D3N2O]+, 136.0618 |
5-Hydroxy omeprazole sulfone-d3 | 362.1031 | <2 | 214.0538, 152.0567 |
In brain distribution studies, isotopic tracing revealed blood-brain barrier penetration (Kp = 0.18) undetectable via conventional assays [9]. Advanced acquisition modes like information-dependent analysis with sequential window acquisition of all theoretical mass spectra further enable untargeted identification of sulfone-derived conjugates without prior knowledge of fragmentation pathways [6] [10].
Interspecies differences in cytochrome P450 expression and catalytic efficiency significantly impact omeprazole sulfone-d3 generation. Murine models exhibit 2.3-fold higher sulfone/5-hydroxy metabolite ratios compared to humans, attributable to:
Table 3: Species-Dependent Variability in Sulfone Metabolic Ratios
Species | Sulfone/Hydroxy Metabolite Ratio | Dominant Cytochrome P450 | CYP2C19 Polymorphism Impact |
---|---|---|---|
Human | 0.31 ± 0.05 | Cytochrome P450 2C19 | 15-fold PM/EM difference |
Mouse (ICR) | 0.72 ± 0.11 | Cyp3a11 | Not applicable |
Marmoset | 0.19 ± 0.03 | Cytochrome P450 3A4 | Minimal |
Human polymorphism introduces additional complexity—poor cytochrome P450 2C19 metabolizers exhibit 80% reduction in hydroxy metabolite formation, indirectly amplifying cytochrome P450 3A4-dependent sulfonation [1] [4]. Conversely, marmosets demonstrate negligible stereoselective metabolism (R/S-omeprazole sulfone ratio = 1.1), contrasting sharply with human enantiopreference (ratio = 3.8) [4]. These disparities necessitate careful interspecies translation when evaluating deuterated metabolite pharmacokinetics.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6